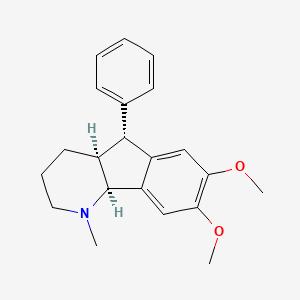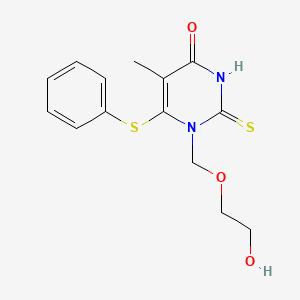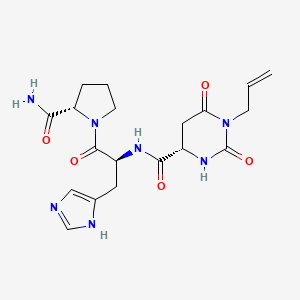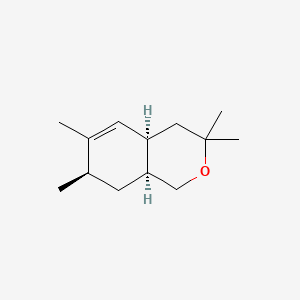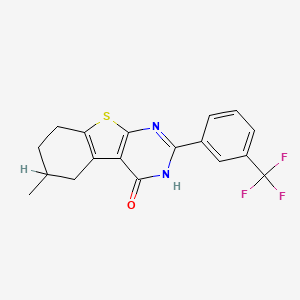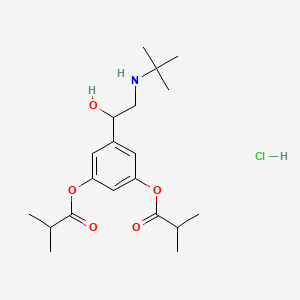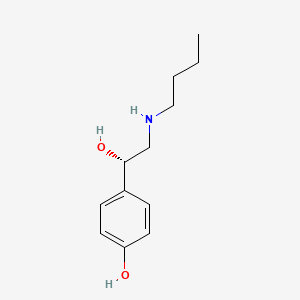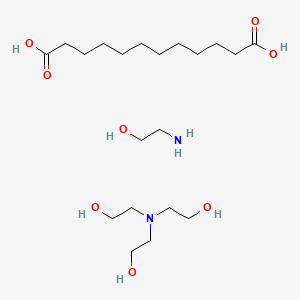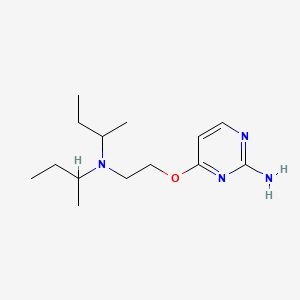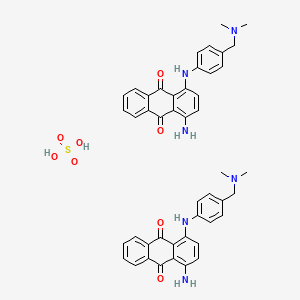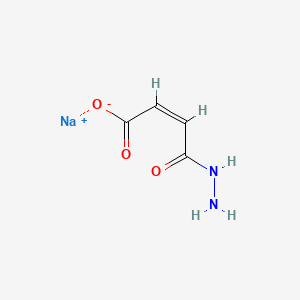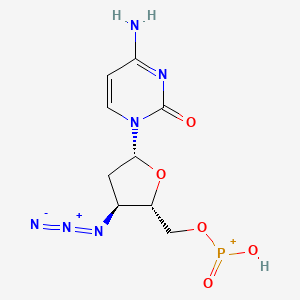
3'-Azido-5'-phosphite-2',3'-dideoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but contains modifications that make it useful in various scientific and medical applications. It is particularly noted for its role in antiviral therapies, especially in the treatment of HIV/AIDS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Azidation: The protected nucleoside undergoes azidation, where an azido group is introduced at the 3’ position. This is often achieved using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Phosphitylation: The 5’ hydroxyl group is then phosphitylated using a phosphitylating agent such as chlorophosphite.
Deprotection: Finally, the protecting groups are removed to yield the desired 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleosides depending on the substituent introduced.
Applications De Recherche Scientifique
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Used in the production of antiviral drugs and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination. This inhibits the replication of the virus, making it an effective antiviral agent. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Used in combination therapies for HIV.
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog with antiviral properties.
Uniqueness
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its azido group and phosphite moiety make it particularly effective in inhibiting viral replication, setting it apart from other nucleoside analogs.
Propriétés
Numéro CAS |
140132-24-7 |
|---|---|
Formule moléculaire |
C9H12N6O5P+ |
Poids moléculaire |
315.20 g/mol |
Nom IUPAC |
[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-azidooxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H11N6O5P/c10-7-1-2-15(9(16)12-7)8-3-5(13-14-11)6(20-8)4-19-21(17)18/h1-2,5-6,8H,3-4H2,(H2-,10,12,16,17,18)/p+1/t5-,6+,8+/m0/s1 |
Clé InChI |
RXEPBDPXJVIOGT-SHYZEUOFSA-O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



